molecular formula C6H12Cl2F3N5 B1471185 N-[1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]ethane-1,2-diamine dihydrochloride CAS No. 1823336-14-6

N-[1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]ethane-1,2-diamine dihydrochloride

Cat. No. B1471185
CAS RN: 1823336-14-6
M. Wt: 282.09 g/mol
InChI Key: HTULKKOOCBJROE-UHFFFAOYSA-N
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Description

This compound is a derivative of 1,2,4-triazole, which is a type of heterocyclic compound. The 1,2,4-triazole ring is a five-membered ring with three nitrogen atoms and two carbon atoms . It also contains a trifluoromethyl group (-CF3), which is a common substituent in medicinal chemistry due to its ability to modulate the physical-chemical properties of drug-like molecules .


Molecular Structure Analysis

The molecular structure of this compound would likely feature a 1,2,4-triazole ring substituted with a methyl group and a trifluoromethyl group. The ethane-1,2-diamine moiety would be attached to the triazole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the trifluoromethyl group is highly electronegative, which could impact the compound’s polarity, solubility, and reactivity .

Scientific Research Applications

Life Science Research

This compound could be used in life science research . Scientists with expertise in life science, material science, chemical synthesis, chromatography, and analytical research might find this compound useful for their experiments .

Material Science Research

The compound might also be used in material science research . It could be used in the synthesis of new materials or in the study of the properties of existing materials .

Chemical Synthesis

This compound could be used in chemical synthesis . It might serve as a starting material or intermediate in the synthesis of other compounds .

Chromatography

The compound might be used in chromatography , a laboratory technique for the separation of mixtures. It could be used as a stationary phase or a mobile phase component .

Analytical Research

This compound could be used in analytical research . It might be used as a reference standard or in the development of new analytical methods .

Pharmaceutical Applications

The compound might have pharmaceutical applications . It could be used in the development of new drugs for various therapeutic applications, such as antidepressant, antipsychotic, antihistamine, anti-fungal, anticancer, antioxidant, and anti-inflammatory drugs .

Formation of Arylbenzimidazoles

Substituted diaminobenzenes, which this compound could potentially be used to synthesize, are important starting materials for the formation of arylbenzimidazoles .

Formation of Benzotriazolium Salts

This compound could also be used in the synthesis of benzotriazolium salts , which have various applications in chemistry.

Safety And Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. Based on similar compounds, it could potentially cause skin and eye irritation, and may be harmful if inhaled or swallowed .

Future Directions

The future research directions would likely involve further exploration of the biological activity of this compound, potentially through in vitro and in vivo studies. Modifications of the compound to improve its activity or reduce potential toxicity could also be a focus .

properties

IUPAC Name

N'-[2-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-yl]ethane-1,2-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3N5.2ClH/c1-14-5(11-3-2-10)12-4(13-14)6(7,8)9;;/h2-3,10H2,1H3,(H,11,12,13);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTULKKOOCBJROE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC(=N1)C(F)(F)F)NCCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Cl2F3N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]ethane-1,2-diamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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